molecular formula C24H32O4 B14754070 14alpha-Artebufogenin CAS No. 468-86-0

14alpha-Artebufogenin

Cat. No.: B14754070
CAS No.: 468-86-0
M. Wt: 384.5 g/mol
InChI Key: NTLOERPHSXBROY-UHFFFAOYSA-N
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Description

14alpha-Artebufogenin is a steroidal compound known for its unique structural features and biological activities. It belongs to the class of bufadienolides, which are compounds typically found in certain plants and amphibians. These compounds are characterized by their ability to inhibit the sodium-potassium ATPase enzyme, leading to various pharmacological effects.

Chemical Reactions Analysis

Types of Reactions: 14alpha-Artebufogenin undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the C14 position can be further oxidized to form ketones or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to modify the hydroxyl group or other functional groups on the steroid backbone.

    Substitution: Functional groups on the steroid backbone can be substituted with other groups to create derivatives with different biological activities.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under mild conditions.

    Substitution: Various nucleophiles can be used in substitution reactions, often under basic or neutral conditions.

Major Products: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of this compound, each with distinct biological activities .

Scientific Research Applications

14alpha-Artebufogenin has a wide range of applications in scientific research:

Mechanism of Action

14alpha-Artebufogenin exerts its effects primarily through the inhibition of the sodium-potassium ATPase enzyme. This inhibition leads to an increase in intracellular sodium levels, which in turn affects calcium levels through the sodium-calcium exchanger. The resulting increase in intracellular calcium enhances cardiac contractility, making it useful in treating heart conditions. Additionally, the compound’s ability to disrupt cellular ion balance can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 14alpha-Artebufogenin is unique due to its specific hydroxylation at the C14 position, which imparts distinct biological activities compared to other bufadienolides. Its specific structural features make it a valuable compound for research and therapeutic applications .

Properties

CAS No.

468-86-0

Molecular Formula

C24H32O4

Molecular Weight

384.5 g/mol

IUPAC Name

5-(3-hydroxy-10,13-dimethyl-15-oxo-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pyran-2-one

InChI

InChI=1S/C24H32O4/c1-23-9-7-16(25)11-15(23)4-5-17-18(23)8-10-24(2)19(12-20(26)22(17)24)14-3-6-21(27)28-13-14/h3,6,13,15-19,22,25H,4-5,7-12H2,1-2H3

InChI Key

NTLOERPHSXBROY-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3C(=O)CC4C5=COC(=O)C=C5)C)O

Origin of Product

United States

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